![molecular formula C25H14O6 B2442831 7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione CAS No. 887197-17-3](/img/structure/B2442831.png)

7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

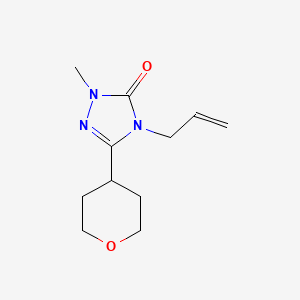

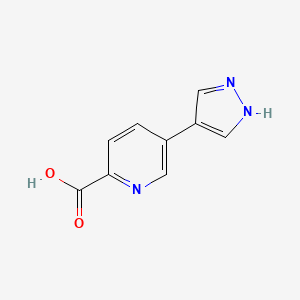

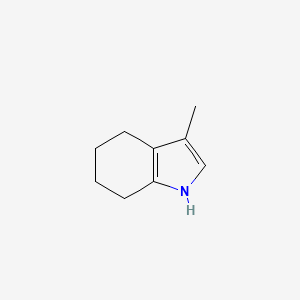

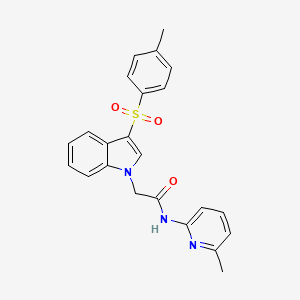

The compound “7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c’]dichromene-6,8(7H)-dione” is a dihydroxyflavone with two hydroxy substituents located at positions 4’ and 7 . It is a primary reference substance with assigned absolute purity .

Synthesis Analysis

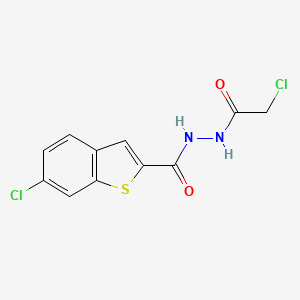

The synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . A series of S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides in the presence of K2CO3 at room temperature .Molecular Structure Analysis

The molecular structure of this compound is complex and detailed analysis can be found in various scientific publications .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. Detailed information about these reactions can be found in the scientific literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.7±0.1 g/cm3, boiling point of 989.8±65.0 °C at 760 mmHg, vapour pressure of 0.0±0.3 mmHg at 25°C, enthalpy of vaporization of 151.2±3.0 kJ/mol, flash point of 327.9±27.8 °C, index of refraction of 1.727, molar refractivity of 138.0±0.3 cm3, and molar volume of 346.8±3.0 cm3 .科学的研究の応用

- The compound exhibits potent antioxidant activity due to its phenolic structure. It can scavenge free radicals, protect cells from oxidative damage, and potentially mitigate age-related diseases and oxidative stress-related conditions .

- Research suggests that this compound may have anticancer properties. Its unique structure and potential interactions with cellular pathways make it an interesting candidate for further investigation in cancer therapy .

- The compound’s anti-inflammatory properties could be valuable in managing inflammatory diseases. It may modulate cytokines, inhibit inflammatory pathways, and reduce tissue damage .

- Preliminary studies indicate that this compound possesses antimicrobial effects. It could be explored as a natural alternative to conventional antimicrobial agents .

- Given its structural features, this compound might influence metabolic pathways. Investigating its effects on diabetes, obesity, and lipid metabolism could yield valuable insights .

- Considering its flavonoid-like structure, exploring derivatives based on this compound could lead to new bioactive molecules. These derivatives might have improved solubility, bioavailability, or specific targeting properties .

- Investigate whether this compound can inhibit specific enzymes. For instance, its interaction with α-glucosidase could be relevant for diabetes management .

Antioxidant Properties

Anticancer Potential

Anti-Inflammatory Effects

Antimicrobial Activity

Metabolic Disorders

Flavonoid Derivatives

Enzyme Inhibition

作用機序

Target of Action

Similar compounds such as 4-hydroxyphenyl acetate (4-hpa) have been shown to interact with the nrf2 transcription factor .

Mode of Action

The compound’s mode of action involves blocking the increase of cellular ROS induced by oxidative stress, and up-regulating NQO1 and HO-1 genes by stabilizing and inducing the nuclear translocation of NRF2 transcription factor

Biochemical Pathways

The compound affects the NRF2 pathway, which plays a crucial role in cellular response to oxidative stress . By up-regulating NQO1 and HO-1 genes, it enhances the cell’s defense mechanisms against oxidative damage .

Result of Action

The compound’s action results in the protection of cells from oxidative stress-induced necrosis . It achieves this by blocking the increase of cellular ROS and up-regulating the expression of cytoprotective genes .

特性

IUPAC Name |

13-(4-hydroxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14O6/c26-14-11-9-13(10-12-14)19-20-22(15-5-1-3-7-17(15)29-24(20)27)31-23-16-6-2-4-8-18(16)30-25(28)21(19)23/h1-12,19,26H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTILTCMWIJADG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(C4=C(O3)C5=CC=CC=C5OC4=O)C6=CC=C(C=C6)O)C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-hydroxyphenyl)-6H-pyrano[3,2-c:5,6-c']dichromene-6,8(7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)-3-oxopropyl]-1-methylpyrrolo[2,3-c]pyridin-7-one](/img/structure/B2442748.png)

![2-Amino-4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B2442752.png)

![2-(2-Chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B2442758.png)

![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442760.png)

![1-[4-(6-Nitro-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2442761.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2442762.png)

![N-(Benzo[d]thiazol-2-ylmethyl)acrylamide](/img/structure/B2442767.png)

![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)